molecular formula C16H14ClN3O2 B2853552 4-[(6-chloro-3-pyridinyl)carbonyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 1008861-47-9

4-[(6-chloro-3-pyridinyl)carbonyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B2853552
CAS No.: 1008861-47-9
M. Wt: 315.76
InChI Key: MGHGFCPNVNYFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(6-chloro-3-pyridinyl)carbonyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone is a complex organic compound that belongs to the quinoxalinone family. This compound is characterized by its unique structure, which includes a quinoxalinone core

Biological Activity

The compound 4-[(6-chloro-3-pyridinyl)carbonyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone is a heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor and antimicrobial activities, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C13H12ClN2OC_{13}H_{12}ClN_{2}O, with a molecular weight of 252.7 g/mol. Its structure includes a quinoxaline backbone, which is known for various biological activities.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structures to this compound exhibit significant antitumor properties. For instance:

  • In vitro studies showed that derivatives of quinoxaline can inhibit the proliferation of various cancer cell lines, including HePG2 (liver cancer) and Caco-2 (colon cancer) cells, with IC50 values ranging from 0.29 to 0.90 µM .
CompoundCell LineIC50 (µM)
Quinoxaline Derivative AHePG20.29
Quinoxaline Derivative BCaco-20.90

These compounds often act by inhibiting topoisomerase II and intercalating DNA, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Research indicates that quinoxaline derivatives can be effective against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis and function.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, which is crucial for DNA replication and transcription in cancer cells.
  • DNA Intercalation : The planar structure of quinoxalines allows them to intercalate into DNA, disrupting normal cellular processes and inducing cell death.
  • Stat3 Pathway Inhibition : Some derivatives have been found to inhibit the phosphorylation of Stat3, a transcription factor involved in cell proliferation and survival pathways in tumors .

Case Study 1: Antitumor Efficacy

In a study investigating the efficacy of quinoxaline derivatives against A431 human epidermoid carcinoma cells, one derivative demonstrated a significant reduction in cell viability compared to control groups. This was attributed to its ability to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial activity of quinoxaline derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited MIC values as low as 5 µg/mL, suggesting potent antibacterial activity .

Properties

IUPAC Name

4-(6-chloropyridine-3-carbonyl)-3-ethyl-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-2-12-15(21)19-11-5-3-4-6-13(11)20(12)16(22)10-7-8-14(17)18-9-10/h3-9,12H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHGFCPNVNYFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.